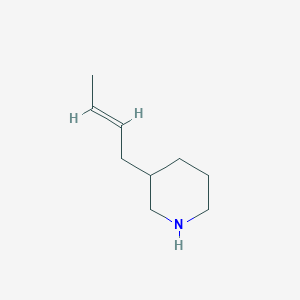

3-(But-2-en-1-yl)piperidine

Description

3-(But-2-en-1-yl)piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted at the 3-position with a but-2-en-1-yl group. Piperidine derivatives are widely studied due to their pharmacological relevance, particularly in opioid receptor binding and kinase inhibition . Synthesis routes for related compounds often involve Mannich reactions or coupling strategies using piperidine precursors, as seen in the preparation of structurally similar piperazine derivatives .

Properties

IUPAC Name |

3-[(E)-but-2-enyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2-3,9-10H,4-8H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEJBCJJKDBIFS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(But-2-en-1-yl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with but-2-enal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of 3-(But-2-en-1-yl)piperidine may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(But-2-en-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 3-(But-2-en-1-yl)piperidine can lead to the formation of piperidine-2-carboxylic acid.

Reduction: Reduction reactions can produce 3-(but-2-en-1-yl)piperidin-4-ol.

Substitution: Substitution reactions can result in the formation of various alkylated piperidines.

Scientific Research Applications

3-(But-2-en-1-yl)piperidine has several scientific research applications across various fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(But-2-en-1-yl)piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Alkenyl Substituents

- 2-Methyl-1-(1-piperidinyl)-2-buten-1-one: This analog (CAS C10H17NO) shares a piperidine core with a butenyl-derived ketone substituent. It exhibits a molecular weight of 167.25 g/mol, a vapor pressure of 0.00404 mm Hg at 20°C, and moderate water solubility (853.4 mg/L), suggesting higher hydrophilicity compared to phenolic analogs like 2-tert-butyl-p-cresol (log Kow 3.97 vs. 2.19) .

- 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]piperazine : While a piperazine derivative, its structural similarity lies in the but-2-en-1-yl chain. This compound demonstrated high purity (99%) and a molecular ion peak at m/z = 419.0 [M+H]⁺ in UHPLC-ESI-MS, indicating stability under analytical conditions .

Heterocyclic Compounds with Unsaturated Chains

- 2-(3-Pentenyl)pyridine: This pyridine derivative (CAS 2057-43-4) features a pentenyl chain, providing a comparison for the impact of chain length and heterocycle type.

Opioid Receptor Binding

- 3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine: A piperidine derivative with a phenolic substituent showed moderate inhibitory activity (IC₅₀) in opioid receptor binding assays, highlighting the importance of substituent polarity and position .

- Phencyclidine (PCP) Analogs: Piperidine-containing compounds like U50,488 exhibited nanomolar affinity for NMDA receptors, suggesting that the piperidine scaffold’s rigidity and substituent bulk are critical for receptor interaction .

Kinase Inhibition

- 3-(Pyrazin-2-yl)-1H-indazole Derivatives : Optimization of piperidine moieties in these compounds led to potent Pim kinase inhibition (IC₅₀ = 0.4–1.1 nM), with cellular activity influenced by substituent hydrophobicity .

Data Tables

Table 1: Physicochemical Properties of Structural Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Vapor Pressure (mm Hg, 20°C) | Water Solubility (mg/L) | log Kow |

|---|---|---|---|---|---|

| 2-Methyl-1-(1-piperidinyl)-2-buten-1-one | - | 167.25 | 0.00404 | 853.4 | 2.19 |

| 2-(3-Pentenyl)pyridine | 2057-43-4 | 147.22 | - | - | - |

| 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]piperazine | - | 419.0* | - | - | - |

*Molecular ion peak ([M+H]⁺) from UHPLC-ESI-MS .

Biological Activity

3-(But-2-en-1-yl)piperidine, a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological profiles, including neuroprotective, antimicrobial, and anticancer properties. This article reviews the biological activity of 3-(But-2-en-1-yl)piperidine, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure

The chemical structure of 3-(But-2-en-1-yl)piperidine can be represented as follows:

This compound features a piperidine ring substituted with a butenyl group, which is crucial for its biological activity.

The biological activity of 3-(But-2-en-1-yl)piperidine is mediated through various mechanisms:

- Enzyme Inhibition : Piperidine derivatives often exhibit inhibitory effects on enzymes such as kinases and proteases. This inhibition can lead to altered cellular signaling pathways and apoptosis in cancer cells .

- Neurotransmitter Modulation : These compounds may influence neurotransmitter uptake, which is essential for treating central nervous system disorders. The modulation of neurotransmitter systems can provide neuroprotective effects and alleviate symptoms associated with neurodegenerative diseases .

- Ion Channel Interaction : The compound may interact with voltage-gated ion channels, affecting membrane permeability and stabilizing cellular membranes. This action is particularly relevant in developing local anesthetics and antiarrhythmic agents .

Biological Activity Spectrum

The biological activity spectrum of 3-(But-2-en-1-yl)piperidine has been evaluated using computer-aided drug design tools such as PASS (Prediction of Activity Spectra for Substances). The predicted activities include:

| Biological Activity | Probability (Pa) |

|---|---|

| Anticancer | 0.65 |

| Antimicrobial | 0.60 |

| Neuroprotective | 0.70 |

| Anti-inflammatory | 0.55 |

These predictions suggest that the compound has a significant potential for various therapeutic applications.

Case Studies

Several studies have investigated the biological activity of piperidine derivatives, including 3-(But-2-en-1-yl)piperidine:

- Anticancer Activity : A study demonstrated that similar piperidine derivatives inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation. The mechanism involves the inhibition of key signaling pathways that promote cell survival .

- Neuroprotective Effects : Research indicated that piperidine derivatives could protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of piperidine derivatives against resistant bacterial strains, suggesting that these compounds could serve as potential leads in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.